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molecular formula C9H13NO2S B131312 Ethyl 4-isopropylthiazole-2-carboxylate CAS No. 156589-82-1

Ethyl 4-isopropylthiazole-2-carboxylate

Cat. No. B131312
M. Wt: 199.27 g/mol
InChI Key: IYWKKZAAUKWYNT-UHFFFAOYSA-N
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Patent
US05273986

Procedure details

A solution of 4.5 g of 2-carboethoxy-4-(1-methylethyl)thiazole, 100 ml of ethyl alcohol and 1.1 g of sodium borohydride was heated to reflux for 4 hr. The reaction mixture was then condensed to one half of the original volume in vacuo, diluted with 150 ml of water and extracted with methylene chloride. The combined extracts were washed with water, dried (MgSO4) and condensed in vacuo to give 4.0 g of 4-(1-methylethyl)-2-thiazole methanol; m.p. 80°-82° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[S:7][CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(OCC)=[O:2].C(O)C.[BH4-].[Na+]>O>[CH3:12][CH:11]([C:9]1[N:10]=[C:6]([CH2:1][OH:2])[S:7][CH:8]=1)[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)(OCC)C=1SC=C(N1)C(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
condensed to one half of the original volume in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) and condensed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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